

NVS-PAK1-1 degradation and storage conditions

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Compound of Interest		
Compound Name:	Pak1-IN-1	
Cat. No.:	B15143464	Get Quote

NVS-PAK1-1 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and use of the selective PAK1 inhibitor, NVS-PAK1-1.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for NVS-PAK1-1?

A1: Proper storage of NVS-PAK1-1 is crucial for maintaining its stability and activity. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years. [1] Stock solutions should be stored at -80°C for up to one year or at -20°C for up to six months.[2]

Q2: What is the known stability of NVS-PAK1-1 in experimental conditions?

A2: NVS-PAK1-1 exhibits poor stability in in vivo models due to rapid metabolism by the cytochrome P450 system.[3][4][5] Specifically, it has a short half-life in rat liver microsomes (t½ = 3.5 min), which can limit its application in animal studies.[1][2] For in vivo experiments, it is recommended to prepare the working solution freshly on the same day of use.[2]

Q3: How should I prepare stock and working solutions of NVS-PAK1-1?

A3: NVS-PAK1-1 is soluble in DMSO.[6][7] For a stock solution, dissolve NVS-PAK1-1 in fresh DMSO to a concentration of up to 100 mM (47.99 mg/mL).[6] For in vivo experiments, a



common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2] The solvents should be added sequentially. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

Troubleshooting Guide

Issue 1: I am observing inconsistent results in my cell-based assays.

- Possible Cause: Degradation of NVS-PAK1-1 in the working solution.
- Troubleshooting Step: Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
- Possible Cause: Suboptimal concentration of NVS-PAK1-1.
- Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. NVS-PAK1-1 inhibits proliferation of the Su86.86 cell line at concentrations above 2 μM and inhibits phosphorylation of the downstream substrate MEK1 at 6-20 μM.[2]

Issue 2: My in vivo experiment is not showing the expected efficacy.

- Possible Cause: Rapid in vivo degradation of NVS-PAK1-1.
- Troubleshooting Step: Due to its poor pharmacokinetic profile, consider more frequent
 dosing or alternative delivery methods. Be aware that the short half-life in liver microsomes is
 a known limitation.[2][3][4][5][8] The use of pharmacokinetic inhibitors like ritonavir has been
 shown to inhibit its degradation in human liver microsomes.[9]

Issue 3: I am seeing off-target effects in my experiments.

- Possible Cause: Although NVS-PAK1-1 is highly selective for PAK1 over other kinases, at high concentrations, off-target effects can occur.[6][10]
- Troubleshooting Step: Use the lowest effective concentration determined from your doseresponse studies. Consider using the available negative control, NVS-PAK1-C, to confirm that the observed effects are due to PAK1 inhibition.[6]



Data Presentation

Table 1: NVS-PAK1-1 Storage Conditions

Storage Type	Temperature	Duration
Powder	-20°C	Up to 3 years[1]
Stock Solution	-80°C	Up to 1 year[2]
Stock Solution	-20°C	Up to 6 months[2]

Table 2: NVS-PAK1-1 Potency and Selectivity

Parameter	Value	Notes
IC50 (PAK1)	5 nM[2][6]	Potent and selective allosteric inhibitor.
Kd (PAK1)	7 nM[1][2]	
Kd (PAK2)	400 nM[1][2]	Demonstrates high selectivity for PAK1 over PAK2.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (Caliper Assay)

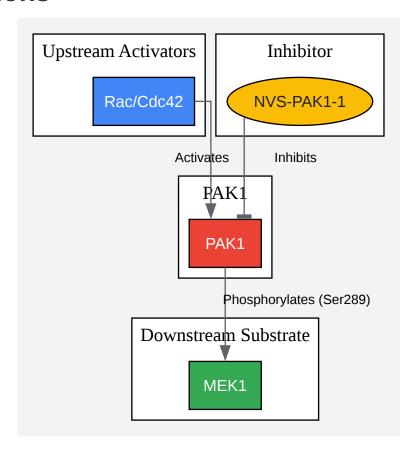
This protocol is a general guideline for measuring PAK1 kinase activity inhibition.

- Prepare a 384-well microtiter plate.
- Add 50 nL of NVS-PAK1-1 compound solution in 90% DMSO to the wells, typically in an 8point dose-response format.
- Add 4.5 μL of the PAK1 enzyme solution to each well.
- Pre-incubate the plate at 30°C for 60 minutes.



- Add 4.5 μL of the peptide substrate/ATP solution to initiate the reaction.
- Incubate the reaction at 30°C for 60 minutes.
- Terminate the reaction by adding 16 μ L of a stop solution.
- Analyze the results using a Caliper mobility-shift assay platform.[2]

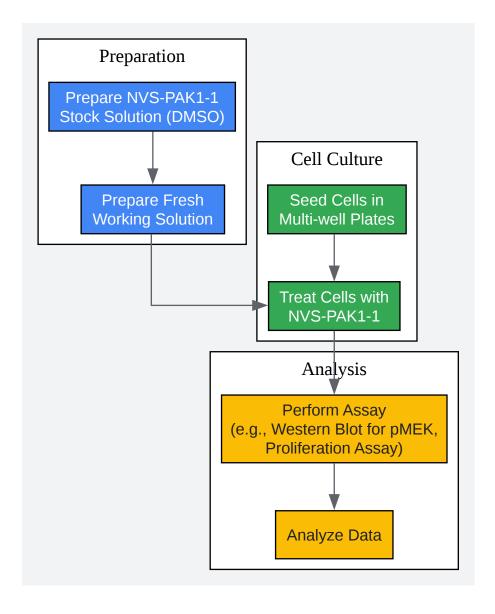
Visualizations



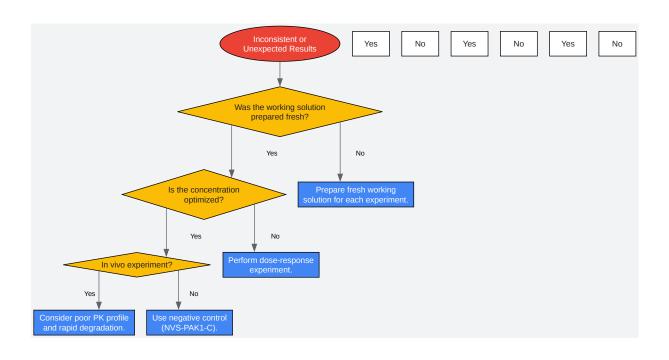
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Caption: Simplified PAK1 signaling pathway and the inhibitory action of NVS-PAK1-1.









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